molecular formula C15H22F2N2O2S B2782462 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946233-86-9

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2782462
CAS RN: 946233-86-9
M. Wt: 332.41
InChI Key: VNYKQTCBXRQVNX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving piperidines have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Chemical Interactions and Molecular Design

Research on sulfonamides, including compounds similar to 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, has provided insight into their potential applications in various fields of scientific research. While there's no direct study on this specific compound, insights can be drawn from related research on sulfonamides.

  • Photochemical Stability and Decomposition : Studies on sulfamethoxazole, a related sulfonamide, highlight the photolability of such compounds in acidic aqueous solutions, leading to multiple photoproducts. This understanding is crucial for designing compounds with desired stability and reactivity under specific conditions (Wei Zhou & D. Moore, 1994).

  • Inhibition of Carbonic Anhydrases : Fluorinated benzenesulfonamides have been shown to possess high binding potency towards certain human carbonic anhydrase isozymes, suggesting potential for designing inhibitors targeting specific isozymes for therapeutic applications (V. Dudutienė et al., 2013).

  • Anticancer and Anti-HCV Activities : The synthesis and evaluation of celecoxib derivatives, including sulfonamides, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscore the versatility of sulfonamides in drug development (Ş. Küçükgüzel et al., 2013).

  • Electrostatic Activation and SNAr Reactions : The study on electrostatic activation of SNAr reactivity by sulfonyloniosubstituents offers insights into how modifications in sulfonamides can influence their reactivity, providing a pathway to design compounds with tailored chemical properties (R. Weiss & F. Pühlhofer, 2001).

  • Photodynamic Therapy Applications : The synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield, illustrates the potential of sulfonamides in developing photosensitizers for photodynamic therapy, a promising cancer treatment method (M. Pişkin et al., 2020).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that there is ongoing interest in the development of new synthetic methods and the discovery of new pharmacological applications for these compounds .

properties

IUPAC Name

2,4-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-4-3-13(16)9-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKQTCBXRQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

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